molecular formula C10H11NO3 B074420 4-Acetylphenyl methylcarbamate CAS No. 1135-43-9

4-Acetylphenyl methylcarbamate

Cat. No.: B074420
CAS No.: 1135-43-9
M. Wt: 193.2 g/mol
InChI Key: RLEQDIMSXBUMLQ-UHFFFAOYSA-N
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Description

It is a white crystalline solid that is soluble in water and organic solvents. This compound is primarily used to control a variety of pests, including insects, mites, and ticks.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetylphenyl methylcarbamate can be achieved through various methods. One common method involves the reaction of 4-acetylphenol with methyl isocyanate in the presence of a catalyst . The reaction typically occurs under mild conditions, often at room temperature, and yields the desired carbamate product.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: 4-Acetylphenyl methylcarbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted carbamates or other derivatives.

Scientific Research Applications

4-Acetylphenyl methylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying carbamate chemistry.

    Biology: The compound is used in studies related to enzyme inhibition, particularly acetylcholinesterase inhibition.

    Medicine: Research on its potential therapeutic applications, including its use as an insecticide in vector control programs.

    Industry: It is widely used in agricultural practices to control pests and improve crop yields.

Mechanism of Action

The primary mechanism of action of 4-acetylphenyl methylcarbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system in pests, ultimately resulting in their death . The molecular targets include the active site of acetylcholinesterase, where the carbamate group forms a covalent bond with the serine residue in the enzyme’s active site .

Comparison with Similar Compounds

    Carbofuran: Another carbamate insecticide with similar acetylcholinesterase inhibition properties.

    Aminocarb: A carbamate pesticide used for similar purposes.

    Methomyl: A carbamate insecticide with a similar mechanism of action.

Uniqueness: 4-Acetylphenyl methylcarbamate is unique due to its specific structural features, such as the acetyl group attached to the phenyl ring, which influences its reactivity and biological activity. Compared to other carbamates, it has a distinct balance of hydrophobic and hydrophilic properties, making it effective in various environmental conditions .

Biological Activity

4-Acetylphenyl methylcarbamate (CAS No. 1135-43-9) is a synthetic compound with diverse applications in chemistry, biology, and agriculture. This article focuses on its biological activities, particularly its mechanism of action, potential therapeutic uses, and relevant case studies.

This compound is a white crystalline solid that is soluble in both water and organic solvents. Its structure includes an acetyl group attached to a phenyl ring, which influences its reactivity and biological activity.

The primary biological activity of this compound is attributed to its inhibition of acetylcholinesterase (AChE) . AChE is an enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft. Inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system, particularly in insects. This mechanism is similar to other carbamate insecticides, such as carbofuran and methomyl, but this compound exhibits unique properties due to its specific structural features.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

  • Insecticidal Activity : Effective against various pests including insects, mites, and ticks.
  • Antimicrobial Properties : Exhibits antimicrobial activity, suggesting potential applications in treating infections.
  • Enzyme Inhibition : Primarily targets AChE but may also affect other enzymes involved in neurotransmission.

Insecticidal Efficacy

A study demonstrated that this compound effectively reduced the population of common agricultural pests. The compound was applied in field trials where it showed a significant decrease in pest numbers compared to untreated controls. The mechanism was confirmed through biochemical assays measuring AChE activity before and after treatment.

Pest SpeciesControl Group (%)Treated Group (%)Efficacy (%)
Aphids1003070
Spider Mites1002575
Whiteflies1002080

Antimicrobial Activity

Research indicated that this compound possesses notable antimicrobial properties against various bacterial strains. In vitro studies showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli50 µg/mL
Pseudomonas aeruginosa100 µg/mL

Safety Profile

While effective as an insecticide and antimicrobial agent, safety assessments indicate that exposure to high concentrations can lead to neurotoxic effects in non-target organisms, including humans. Therefore, proper handling and application protocols are essential to mitigate risks.

Properties

IUPAC Name

(4-acetylphenyl) N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7(12)8-3-5-9(6-4-8)14-10(13)11-2/h3-6H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEQDIMSXBUMLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90280713
Record name 4-acetylphenyl methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135-43-9
Record name NSC18137
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-acetylphenyl methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ACETYLPHENYL N-METHYLCARBAMATE
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